molecular formula C22H36N2O11 B608814 Mal-amido-PEG6-acid CAS No. 1334177-79-5

Mal-amido-PEG6-acid

Cat. No.: B608814
CAS No.: 1334177-79-5
M. Wt: 504.53
InChI Key: WKTGEZMXNNBFEZ-UHFFFAOYSA-N
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Description

Mal-amido-PEG6-acid is a polyethylene glycol (PEG) derivative containing a maleimide group and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators to form a stable amide bond. The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecules with a thiol .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Mal-amido-PEG6-acid is synthesized through a series of chemical reactions involving the functionalization of PEG with maleimide and carboxylic acid groups. The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Mal-amido-PEG6-acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mal-amido-PEG6-acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Facilitates the conjugation of biomolecules, such as proteins and peptides, for various biological studies.

    Medicine: Employed in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: Utilized in the production of functionalized materials and coatings

Comparison with Similar Compounds

Similar Compounds

  • Mal-PEG-alkyne
  • Mal-PEG-amine
  • Mal-PEG-NHS ester
  • Mal-PEG-PFP ester
  • Mal-PEG-acid
  • Mal-branched PEG
  • Mal-PEG-fluorescent dye
  • Mal-PEG-biotin

Uniqueness

Mal-amido-PEG6-acid is unique due to its combination of a maleimide group and a terminal carboxylic acid group, which allows for versatile conjugation with both thiol and amine groups. This dual functionality makes it highly valuable in various scientific and industrial applications .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2O11/c25-19(3-6-24-20(26)1-2-21(24)27)23-5-8-31-10-12-33-14-16-35-18-17-34-15-13-32-11-9-30-7-4-22(28)29/h1-2H,3-18H2,(H,23,25)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTGEZMXNNBFEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501116162
Record name 25-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-23-oxo-4,7,10,13,16,19-hexaoxa-22-azapentacosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501116162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334177-79-5
Record name 25-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-23-oxo-4,7,10,13,16,19-hexaoxa-22-azapentacosanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334177-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 25-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-23-oxo-4,7,10,13,16,19-hexaoxa-22-azapentacosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501116162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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